molecular formula C13H18ClNO2 B089427 3-Morpholinopropiophenone hydrochloride CAS No. 1020-16-2

3-Morpholinopropiophenone hydrochloride

Cat. No. B089427
CAS RN: 1020-16-2
M. Wt: 255.74 g/mol
InChI Key: BEUAFINDWSQCGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Morpholinopropiophenone hydrochloride and its derivatives typically involves starting from related propiophenone compounds, followed by processes like amination and cyclization. For instance, derivatives have been synthesized from 2-bromo-1-(3-fluorophenyl)-1-propanone, yielding compounds with antidepressant activities (Yuan, 2012). Similarly, using halogen substituents and aminations in nonproton polar solvents has proven effective for synthesizing various morpholinol hydrochlorides with high yields and selectivity (Chuan-xiang, 2006).

Molecular Structure Analysis

The crystal and molecular structure of 3-Morpholinopropiophenone hydrochloride derivatives have been determined using techniques like single-crystal X-ray analysis. Enantiopure compounds have been synthesized, with their crystal structures belonging to the orthorhombic system, showcasing the compound's geometrical characteristics and confirming its molecular structure through orthorhombic space groups (Qiu-yan, 2013).

Chemical Reactions and Properties

Reactions involving 3-Morpholinopropiophenone hydrochloride derivatives include transamination, where cyanothioacetamide with morpholine results in thioxopropanenitrile and thioxopropanethioamide compounds. The reactions and subsequent alkylation produce a variety of derivatives with potential biological activities, showcasing the compound's versatility in synthesis and application in medicinal chemistry (Dyachenko, V., Dyachenko, S., 2012).

Physical Properties Analysis

The physical properties of 3-Morpholinopropiophenone hydrochloride and its derivatives, such as solubility, melting point, and crystalline form, are critical for their application in various chemical processes and formulations. However, specific details on the physical properties of this compound are scarce in the literature, suggesting a gap in comprehensive characterization that future studies could address.

Chemical Properties Analysis

3-Morpholinopropiophenone hydrochloride exhibits chemical properties typical of morpholine derivatives, including reactivity with halogenated compounds, nucleophilic addition reactions, and the formation of stable salts and hydrates. Its chemical behavior is foundational for its applications in synthesis and pharmaceutical research, particularly in developing compounds with antidepressant or antitumor activities (Isakhanyan et al., 2016).

Scientific Research Applications

  • Structural Analysis : "13 C CP MAS NMR, FTIR, X-ray diffraction and PM3 studies of some N-(ω-carboxyalkyl)morpholine hydrohalides" explored the structure of compounds related to 3-Morpholinopropiophenone hydrochloride, including their crystal structures and molecular dimers, through NMR, FTIR, and X-ray diffraction methods (Dega-Szafran et al., 2001).

  • Antidepressant Activity : Research on derivatives of morpholinopropiophenone, such as "Molecule Design, Synthesis and Antidepressive Activity of M-difluorinemorpholinol Derivatives" and "Synthesis and antidepressive activity of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride", has demonstrated potent antidepressant activities in animal models (You-li, 2014); (Yuan, 2012).

  • Synthesis of Derivatives : "Synthesis and Characterization of 2-aryl-4-(2-hydroxyetiyl)-2-morpholinol hydrochloride" and other studies focus on synthesizing and characterizing various morpholine derivatives, indicating the compound's versatility in chemical synthesis (Peng, 2004).

  • Neurokinin-1 Receptor Antagonism : The paper "An orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral clinical administration" describes a compound related to 3-Morpholinopropiophenone hydrochloride with potential applications in treating emesis and depression (Harrison et al., 2001).

  • Catalysis in Hydrogenation Reactions : In the paper "Rhodium(III) complexes of N-{2-(arylseleno/telluro)ethyl} morpholine: Synthesis, structure and applications as efficient catalyst for transfer hydrogenation reaction of ketones", the use of morpholine derivatives as catalysts in hydrogenation reactions is explored (Singh et al., 2010).

  • Application in Pharmacology : Several studies, including "Synthesis and antiulcer activity of 2-amino-8H-indeno[1,2-d]thiazole derivatives", have explored the pharmacological properties of morpholine derivatives, indicating their potential in drug development (Inoue et al., 1994).

Safety And Hazards

3-Morpholinopropiophenone hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-morpholin-4-yl-1-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H17NO2.ClH/c15-13(12-4-2-1-3-5-12)6-7-14-8-10-16-11-9-14;/h1-5H,6-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUAFINDWSQCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40144518
Record name 3-Morpholinopropiophenone hydrochloride
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Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Morpholinopropiophenone hydrochloride

CAS RN

1020-16-2
Record name 1-Propanone, 3-(4-morpholinyl)-1-phenyl-, hydrochloride (1:1)
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Record name 3-Morpholinopropiophenone hydrochloride
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Record name 3-Morpholinopropiophenone hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JN Wells - 1963 - search.proquest.com
… Reaction of XLVI with formaldehyde and morpholine hydrochloride produced 2-benzyloxy-3-morpholinopropiophenone hydrochloride (XIVII). The benzyl ether was cleaved to leave the …
Number of citations: 0 search.proquest.com

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